3,4-Dichlorophenylacetone

Übersicht

Beschreibung

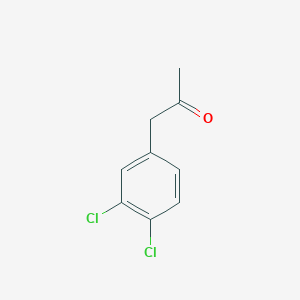

3,4-Dichlorophenylacetone, also known as 1-(3,4-dichlorophenyl)acetone, is an organic compound with the chemical formula C9H8Cl2O. It is characterized by the presence of two chlorine atoms attached to the benzene ring and an acetone group. This compound is known for its applications in organic synthesis and is typically found as a yellowish liquid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dichlorophenylacetone can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium cyanide to form 3,4-dichlorophenylacetonitrile. This intermediate is then hydrolyzed to produce this compound .

Another method involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichlorophenylacetone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4-dichlorobenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 3,4-dichlorophenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Aqueous sodium hydroxide or amine solutions.

Major Products Formed

Oxidation: 3,4-Dichlorobenzoic acid.

Reduction: 3,4-Dichlorophenylethanol.

Substitution: Various substituted phenylacetones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- DCAP is widely utilized as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a key precursor in the production of pharmaceuticals, particularly those targeting central nervous system disorders and anti-inflammatory agents. For example, it can be transformed into more complex structures through nucleophilic substitutions or condensation reactions.

Synthesis of Pharmaceuticals

- The compound is instrumental in synthesizing certain analgesics and anti-depressants. Research indicates that derivatives of DCAP have shown efficacy in modulating neurotransmitter systems, which is critical for developing new therapeutic agents.

Agrochemical Applications

Pesticide Development

- DCAP plays a role in the development of agrochemicals, specifically pesticides and herbicides. Its chemical properties allow for modifications that enhance the efficacy and selectivity of these compounds against specific pests while minimizing environmental impact.

Research Findings

- Studies have shown that derivatives of DCAP exhibit significant biological activity against various pests, leading to its incorporation into formulations aimed at sustainable agriculture practices.

Material Science

Polymer Chemistry

- In material science, DCAP has been explored as a building block for polymer synthesis. Its ability to participate in polymerization reactions contributes to developing new materials with desirable mechanical properties.

Case Studies

- Research has demonstrated that polymers derived from DCAP exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives.

Analytical Chemistry

Reagent in Chemical Analysis

- DCAP is also used as a reagent in analytical chemistry for detecting and quantifying certain analytes. Its ability to form stable complexes with metal ions aids in developing sensitive detection methods.

Applications in Spectroscopy

- The compound's unique spectral properties allow it to serve as a standard reference material in spectroscopic analyses, ensuring accuracy and reliability in quantitative assessments.

Toxicological Studies

Safety Assessments

- Given its widespread use, extensive toxicological studies have been conducted to assess the safety profile of DCAP. These studies focus on understanding its environmental impact and potential health risks associated with exposure.

Regulatory Insights

- Regulatory bodies have reviewed data on DCAP's toxicity, leading to guidelines that ensure safe handling and application practices within industrial settings.

Wirkmechanismus

The mechanism of action of 3,4-dichlorophenylacetone involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The compound’s reactivity is primarily due to the presence of the acetone group, which can undergo nucleophilic addition reactions. The chlorine atoms on the benzene ring also influence its reactivity by making the ring more susceptible to electrophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dichloroacetophenone: Similar in structure but with a ketone group directly attached to the benzene ring instead of an acetone group.

3,4-Dichlorobenzaldehyde: Contains an aldehyde group instead of an acetone group.

3,4-Dichlorobenzyl chloride: Has a benzyl chloride group instead of an acetone group.

Uniqueness

3,4-Dichlorophenylacetone is unique due to the presence of both the dichlorophenyl and acetone functional groups. This combination imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications .

Biologische Aktivität

3,4-Dichlorophenylacetone is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology, toxicology, and agricultural science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl ring with two chlorine substituents at the 3 and 4 positions, as well as an acetone functional group. This structure contributes to its lipophilicity and ability to interact with biological molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Potential Mechanisms:

- Enzyme Inhibition : The compound may interfere with metabolic pathways by inhibiting key enzymes.

- Receptor Modulation : It can interact with receptors involved in neurotransmission or hormonal regulation.

Toxicological Studies

Research indicates that compounds similar to this compound exhibit varying degrees of toxicity. For example, studies on related compounds like 3,4-dichloroaniline have shown reproductive toxicity in aquatic species such as Oryzias javanicus, leading to reduced fecundity and alterations in gonadal tissues . This suggests that this compound may also have endocrine-disrupting properties.

Case Studies

- Occupational Exposure Incident : A case study reported neurological damage and respiratory failure due to exposure to chloroacetyl chloride waste, which shares structural similarities with dichlorophenyl compounds. Patients exhibited severe symptoms following direct contact with the chemical . Although not directly involving this compound, this incident underscores the potential hazards associated with chlorinated compounds.

- Growth Promotion in Livestock : Another study highlighted the use of structurally similar compounds as growth promoters in livestock. These compounds improved the lean meat-to-fat ratio in domestic animals. While specific data on this compound is limited, its structural characteristics suggest potential applications in agriculture.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Amino-1-(3,4-dichlorophenyl)acetone | Amino group with dichlorinated phenyl | Enzyme interactions; potential growth promoter |

| 3,4-Dichloroaniline | Two chlorine atoms on aniline | Antimicrobial properties; endocrine disruptor |

| N,N-Dimethyl-3,4-dichloroaniline | Dimethylamino group added | Potential carcinogenic effects |

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUAASWQUWIMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976452 | |

| Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-42-9, 6097-32-1 | |

| Record name | 3',4'-Dichloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.